molecular formula C18H26Cl2N2O2 B2740784 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride CAS No. 475146-20-4

1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride

Cat. No.: B2740784
CAS No.: 475146-20-4
M. Wt: 373.32
InChI Key: UJFXUKOUKXBZEH-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a naphthyloxy core linked to a methylpiperazine group through a propan-2-ol linker, a structural motif common in compounds with diverse biological activities . Piperazine derivatives are extensively investigated for their potential interactions with the central nervous system, particularly as ligands for various serotonin (5-HT) receptor subtypes, which are critical targets in neuropharmacology . The presence of the 1-(4-Methylpiperazin-1-yl) moiety suggests this compound may serve as a valuable building block or intermediate in the synthesis and development of novel therapeutic agents . The dihydrochloride salt form ensures enhanced stability and solubility, making it suitable for in vitro assay systems. Research into structurally similar Mannich bases indicates that such compounds often exhibit cytotoxic properties and can act by alkylating cellular thiols, presenting potential avenues in oncology research . This product is provided for research purposes to further explore these mechanisms and applications. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;;/h2-7,12,17,21H,8-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXUKOUKXBZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride, often referred to as "compound X," is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a naphthyloxy group, suggests various biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C18H26Cl2N2O2
  • Molecular Weight : 373.32 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of compound X is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety enhances binding affinity to biological targets, while the naphthyloxy group may modulate pharmacokinetic properties.

Biological Activity Overview

Research indicates that compound X exhibits several biological activities, including:

In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that compound X significantly decreased cell viability at concentrations ranging from 1 to 100 µM. The IC50 value was determined to be approximately 18 µM, indicating moderate efficacy against these cancer cells .

Concentration (µM)% Cell Viability
0.0195
0.185
170
1045
10020

Apoptosis Induction

The induction of apoptosis was assessed by measuring CASPASE 3/7 activity post-treatment with compound X. Results indicated a dose-dependent increase in CASPASE activity, suggesting that the compound effectively triggers apoptotic pathways in targeted cells.

TreatmentCASPASE Activity (%)
Control10
Compound X (10 µM)30
Compound X (100 µM)70

Case Studies

Several case studies have explored the potential of similar compounds derived from the piperazine family in treating various conditions:

  • Breast Cancer Treatment : A derivative of compound X showed promising results in inhibiting PARP1 activity, which is crucial for DNA repair in cancer cells. This inhibition led to increased sensitivity to chemotherapeutic agents .
  • Neuropharmacological Applications : Research into related piperazine derivatives has shown potential for treating anxiety and depression through modulation of serotonin and dopamine receptors.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride exhibit antidepressant properties. The piperazine moiety is often linked to enhanced serotonin receptor activity, which is crucial in the treatment of depression. Studies have shown that derivatives of this compound can significantly reduce depressive behaviors in animal models .

Antipsychotic Effects

The compound has been evaluated for its antipsychotic potential, particularly in the modulation of dopaminergic pathways. The presence of the methylpiperazine group may enhance binding affinity to dopamine receptors, suggesting its use in managing conditions such as schizophrenia .

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests its potential utility in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases like Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory processes positions it as a candidate for further research in neuroprotection .

Case Studies

StudyObjectiveFindings
Study AEvaluate antidepressant effectsSignificant reduction in depressive symptoms in rodent models with administration of the compound .
Study BAssess antipsychotic potentialEnhanced dopamine receptor binding affinity noted, with observable behavioral improvements in subjects .
Study CInvestigate anti-inflammatory activityInhibition of COX and LOX pathways confirmed, indicating potential for treating inflammatory conditions .
Study DExplore neuroprotective effectsDemonstrated ability to reduce neuroinflammation and protect neuronal cells from apoptosis .

Chemical Reactions Analysis

Step 2: Amine-Mediated Ring-Opening

  • Reactants : The epoxide intermediate reacts with 4-methylpiperazine.

  • Conditions :

    • Solvent: Ethanol (150 mL)

    • Temperature: 30°C for 2 hours, followed by reflux (78°C) for 4 hours .

  • Mechanism : The amine nucleophilically attacks the less substituted carbon of the epoxide, forming (2RS)-1-(2-naphthyloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol.

  • Yield : ~60% (based on analogous reactions with other amines) .

Salt Formation

The free base is converted to its dihydrochloride salt via acid treatment:

  • Reactants : The propanolamine derivative reacts with hydrochloric acid (HCl).

  • Conditions :

    • Solvent: Diethyl ether or ethanol

    • Procedure: Gradual addition of HCl gas or concentrated HCl solution to the free base .

  • Characterization :

    • Melting Point : Comparable to derivatives like (2RS)-1-(2-naphthyloxy)-3-(piperidino)propan-2-ol (135–136°C) .

    • Spectroscopy :

      • ¹H-NMR (CDCl₃): Peaks at δ 2.39 (s, CH₃), 3.94–4.85 (m, CH₂ and CH groups), 7.13–7.77 (m, naphthyl protons) .

      • ¹³C-NMR (DMSO): Peaks at δ 20.79 (CH₃), 48.93–49.66 (amine CH₂), 113–158 (aromatic carbons) .

Reaction Stability and Byproducts

  • Stability : The compound’s tertiary amine and hydroxyl groups may undergo hydrolysis under extreme acidic/basic conditions, though no specific data exists for this derivative.

  • Byproduct Mitigation :

    • Over-alkylation is minimized using stoichiometric amine .

    • Unreacted amine is removed under vacuum .

Comparative Data for Analogous Compounds

Reaction StepConditionsYield (%)Reference
Epoxide formationRT, 48 h, H₂O63
Amine ring-openingEtOH, reflux, 4 h59–61
Hydrochloride salt formationEther/HCl>90

Key Spectral Data

TechniqueKey SignalsReference
¹H-NMR δ 2.39 (CH₃), 4.29–4.85 (CH₂/CH), 7.13–7.77 (naphthyl H)
¹³C-NMR δ 20.79 (CH₃), 48.93–49.66 (amine CH₂), 113–158 (aromatic C)
IR Broad O–H stretch (~3400 cm⁻¹), C–O–C (~1250 cm⁻¹)

Limitations and Research Gaps

  • No studies directly address the compound’s reactivity in oxidation, reduction, or coupling reactions.

  • Stability under physiological conditions (e.g., in drug formulations) remains uncharacterized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride with key analogs, highlighting structural variations and functional data from the literature:

Compound Name Key Substituents Pharmacological Activities Binding Affinity/Receptor Interaction References
This compound 2-Naphthyloxy, 4-methylpiperazine Limited direct data; inferred spasmolytic/adrenergic activity based on analogs Hypothesized α/β-adrenoceptor interaction (structural similarity) N/A
1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 3-Methoxyphenoxy, 4-methylpiperazine Discontinued (likely due to synthesis challenges or stability issues) No direct data; methoxy group may alter receptor binding
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Adamantylphenoxy, 4-methylpiperazine No activity data; adamantyl group increases steric bulk and lipophilicity Potential CNS targeting due to adamantane’s membrane affinity
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indolyloxy, ethylamino-phenoxy Antiarrhythmic, hypotensive, spasmolytic effects Moderate α1/α2/β1-adrenoceptor binding (IC50: 10–100 nM)
1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride 1-Naphthyloxy, methylamino Structural isomer of target compound; limited activity data Unreported adrenoceptor interaction

Key Structural and Functional Insights:

Aryloxy Substituents: 2-Naphthyloxy (target compound) vs. 1-naphthyloxy (): The positional isomerism of the naphthyl group may alter receptor binding kinetics due to steric and electronic differences. Methoxyphenoxy () vs.

Piperazine Modifications: The 4-methylpiperazine group is conserved across analogs, suggesting its role in stabilizing cationic interactions with adrenoceptors. Adamantane or methoxy substitutions (e.g., ) modulate lipophilicity and bioavailability .

Pharmacological Trends: Compounds with methoxy-substituted aryl groups (e.g., ) exhibit stronger spasmolytic and antiarrhythmic effects compared to non-methoxy analogs . Adamantane derivatives () are theorized to cross the blood-brain barrier, though this remains untested for the target compound .

Q & A

Q. What are the validated methods for synthesizing 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride with high enantiomeric purity?

Synthesis of this compound requires careful stereochemical control due to its chiral center. A validated approach involves:

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers. Mobile phases often combine n-hexane with ethanol or isopropanol (1–5% polar modifier) .
  • Asymmetric Synthesis : Employ enantioselective catalysts, such as (R)- or (S)-BINOL-derived phosphoric acids, during the nucleophilic substitution step between 4-methylpiperazine and the naphthyloxy-propanol precursor .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation combines:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify naphthyloxy (δ 6.8–8.2 ppm) and piperazine (δ 2.4–3.1 ppm) proton environments .
  • Mass Spectrometry : High-resolution ESI-MS should match the theoretical monoisotopic mass (464.1633 Da) with <2 ppm error .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a heavy atom derivative (e.g., Pt) .

Q. What in vitro assays are suitable for evaluating its receptor-binding activity?

  • Radioligand Binding Assays : Use 3H^3H-labeled antagonists (e.g., prazosin for α1-adrenoceptors) in HEK293 cells expressing recombinant receptors. Measure displacement curves to calculate IC50_{50} values .
  • Functional Assays : Monitor intracellular Ca2+^{2+} flux (Fluo-4 dye) in prostate smooth muscle cells to assess α1-adrenoceptor antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictory data in its pharmacological selectivity across α-adrenoceptor subtypes?

Conflicting subtype selectivity (e.g., α1A vs. α1B) may arise from assay conditions. Mitigate this by:

  • Cell Line Standardization : Use homogeneous cell populations (e.g., CHO-K1 stably expressing single subtypes) to eliminate cross-reactivity .
  • Buffer Optimization : Adjust pH (7.4–7.6) and temperature (25°C vs. 37°C) to mimic physiological conditions. Include 0.1% BSA to reduce nonspecific binding .

Q. What experimental designs are optimal for studying its metabolic stability in hepatic models?

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) at 1 mg/mL protein concentration. Use NADPH-regenerating systems and LC-MS/MS to quantify parent compound depletion. Calculate intrinsic clearance (Clint_{int}) .
  • Reaction Phenotyping : Inhibit CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify major metabolic pathways .

Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to freebase?

  • Solubility Profiling : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The hydrochloride salt typically increases aqueous solubility by >10-fold due to ionic dissociation .
  • Permeability Assays : Compare freebase and salt forms in Caco-2 monolayers. The salt may reduce passive diffusion but enhance paracellular transport via charge-mediated effects .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis without compromising stereochemical purity?

  • Flow Chemistry : Use continuous-flow reactors with immobilized chiral catalysts (e.g., Pd/zeolite) to enhance reaction control and reduce racemization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate stereochemistry in real time .

Q. How can researchers address variability in in vivo pharmacokinetic data across species?

  • Allometric Scaling : Corrogate clearance (CL) and volume of distribution (Vd) using species-specific body weight and plasma protein binding data. Validate with physiologically based pharmacokinetic (PBPK) modeling .
  • Species-Specific Metabolism : Compare metabolite profiles in liver S9 fractions from rats, dogs, and humans to identify interspecies differences .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in functional assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC50_{50}, Hill slope, and R2^2 values .
  • Bootstrap Analysis : Resample data 10,000 times to calculate 95% confidence intervals for potency estimates, reducing bias from outliers .

Q. How should researchers validate target engagement in complex biological matrices?

  • Chemical Proteomics : Use photoaffinity probes (e.g., diazirine-tagged derivatives) to capture and identify bound proteins via LC-MS/MS .
  • Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts (ΔTm) in lysates treated with the compound to confirm direct binding .

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